molecular formula C19H28N4O4S2 B2459904 4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 850936-42-4

4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No. B2459904
CAS RN: 850936-42-4
M. Wt: 440.58
InChI Key: PMIRMJONPNYBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide is a useful research compound. Its molecular formula is C19H28N4O4S2 and its molecular weight is 440.58. The purity is usually 95%.
BenchChem offers high-quality 4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Anti-Cancer Agents

Research on substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides has shown their potential as anti-inflammatory and anti-cancer agents. These novel compounds were synthesized with varying yields and demonstrated significant activity in this context (Gangapuram & Redda, 2009).

Molecular Docking Studies

A theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research highlighted the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, exploring their antimalarial activity and potential applications against COVID-19 (Fahim & Ismael, 2021).

Pro-Apoptotic Indapamide Derivatives

The synthesis of pro-apoptotic indapamide derivatives as anticancer agents showcased the potential of these compounds, particularly in inhibiting melanoma cell lines. This research indicated the effectiveness of certain compounds in promoting apoptosis among cancer cells, highlighting their therapeutic potential in cancer treatment (Yılmaz et al., 2015).

Carbonic Anhydrase Inhibitors

The development of halogenosulfanilamide and halogenophenylaminobenzolamide derivatives as inhibitors of tumor-associated isozyme IX carbonic anhydrase presents a promising avenue for antitumor agents. These compounds show distinct inhibition profiles against different isozymes, suggesting their potential utility in designing more potent and selective inhibitors for cancer therapy (Ilies et al., 2003).

Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides and benzene-sulfonamides explored their cardiac electrophysiological activity, identifying compounds with comparable potency to known class III agents. This study contributes to the understanding of molecular structures conducive to class III electrophysiological activity, offering insights into the development of new therapeutic agents for arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4S2/c1-13(2)10-23(11-14(3)4)29(25,26)16-8-6-15(7-9-16)18(24)20-19-22-21-17(27-19)12-28-5/h6-9,13-14H,10-12H2,1-5H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIRMJONPNYBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.